DL-Alanine-2,3,3,3-d4

Vue d'ensemble

Description

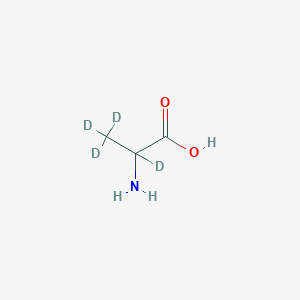

DL-Alanine-2,3,3,3-d4, also known as (±)-2-Aminopropionic acid-2,3,3,3-D4, is a deuterated form of DL-Alanine. This compound is an isotopically labeled amino acid where the hydrogen atoms at the 2, 3, 3, and 3 positions are replaced by deuterium. It is commonly used in scientific research due to its unique properties that allow for precise tracking and analysis in various biological and chemical systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of DL-Alanine-2,3,3,3-d4 typically involves the deuteration of DL-Alanine. This process can be achieved through catalytic exchange reactions where DL-Alanine is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of DL-Alanine, ensuring the incorporation of deuterium at the specified positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Alanine-2,3,3,3-d4 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo compounds.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Applications De Recherche Scientifique

Metabolic Studies

Tracer Studies in Metabolism:

DL-Alanine-2,3,3,3-d4 is extensively used as a tracer in metabolic studies to track the incorporation and transformation of alanine in biochemical pathways. Its deuterated nature allows researchers to differentiate between labeled and unlabeled molecules within complex biological systems. For instance, it has been used to investigate the glucose-alanine cycle between tissues and the liver, providing insights into energy metabolism and nitrogen balance in organisms.

Case Study:

A study demonstrated that using this compound as an internal standard allowed for precise quantification of D-amino acids produced by intestinal bacteria in mice. This highlighted the compound's role in understanding how gut microbiota influences amino acid metabolism .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protein Structure and Dynamics:

The compound is utilized in NMR spectroscopy to study protein structure and dynamics. The presence of deuterium enhances the resolution of NMR spectra, allowing for detailed analysis of protein folding and interactions. This application is crucial for understanding protein functionality and stability .

Data Table: NMR Applications of this compound

| Application Area | Description | Reference |

|---|---|---|

| Protein Dynamics | Enhances NMR resolution for studying protein interactions | |

| Metabolic Pathways | Traces metabolic incorporation of alanine |

Clinical Research

Investigating Metabolic Disorders:

this compound aids in the investigation of metabolic disorders by allowing researchers to trace metabolic pathways involved in conditions such as diabetes and obesity. Its ability to act as an internal standard in mass spectrometry enhances the accuracy of metabolomic profiling studies .

Case Study:

In a cohort study on gestational diabetes mellitus (GDM), this compound was used to profile metabolites in maternal plasma. The study revealed significant differences in amino acid profiles between women with GDM and healthy controls, emphasizing its potential as a biomarker for metabolic health during pregnancy .

Biotechnology Applications

Yeast Metabolic Engineering:

In biotechnology, this compound serves as an important tool for metabolic engineering in yeast. It is employed to optimize production processes by tracing metabolic pathways involved in fermentation and biosynthesis .

Data Table: Biotechnology Applications of this compound

| Application Area | Description | Reference |

|---|---|---|

| Yeast Engineering | Used to optimize fermentation processes | |

| Production of Deuterated Drugs | Aids in synthesizing compounds with enhanced properties |

Pharmaceutical Development

Drug Design and Development:

this compound is also utilized in pharmaceutical research for drug design purposes. Its isotopic labeling can help evaluate drug metabolism and pharmacokinetics by providing insights into how drugs are processed within biological systems.

Mécanisme D'action

The mechanism of action of DL-Alanine-2,3,3,3-d4 involves its incorporation into biological systems where it participates in metabolic pathways. The deuterium atoms provide a distinct signature that can be tracked using techniques such as mass spectrometry. This allows researchers to study the fate of alanine in metabolic processes, protein synthesis, and enzymatic reactions. The molecular targets include enzymes involved in amino acid metabolism and transporters that facilitate the movement of alanine across cell membranes .

Comparaison Avec Des Composés Similaires

DL-Alanine-2,3,3,3-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:

L-Alanine-2,3,3,3-d4: A deuterated form of L-Alanine.

D-Alanine-2,3,3,3-d4: A deuterated form of D-Alanine.

DL-Alanine-3,3,3-d3: A deuterated form of DL-Alanine with deuterium at the 3, 3, and 3 positions

The uniqueness of this compound lies in its specific isotopic labeling, which provides enhanced stability and distinct tracking capabilities in research applications.

Activité Biologique

DL-Alanine-2,3,3,3-d4 is a deuterated form of the amino acid alanine, where the hydrogen atoms are replaced with deuterium isotopes. This modification provides unique properties that make it a valuable tool in various scientific research applications, particularly in metabolic studies and isotopic labeling. This article delves into the biological activity of this compound, its applications in research, and relevant findings from various studies.

- Chemical Formula : C₃H₇D₄NO₂

- Molecular Weight : Approximately 93.12 g/mol

- Structure : The compound retains the basic structure of alanine but features deuterium at positions 2, 3, and 4.

Biological Activity

This compound exhibits biological activity similar to that of regular alanine. It plays a crucial role in:

- Protein Synthesis : Acts as a building block for proteins.

- Metabolic Pathways : Its incorporation into metabolic pathways allows for enhanced tracing of amino acid metabolism.

The presence of deuterium does not significantly alter the biological function of alanine but enables researchers to differentiate between labeled and unlabeled molecules in complex biological systems. This capability is particularly useful in studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Applications in Research

This compound is extensively used in various research fields:

- Metabolic Studies : Used to trace the incorporation of alanine into proteins and metabolic pathways.

- Biomarker Research : Its isotopic labeling aids in the identification of biomarkers in conditions like mild cognitive impairment (MCI) by analyzing D-amino acid proportions .

- Pharmacological Studies : Investigates interactions within metabolic pathways and assesses the effects of drugs on amino acid metabolism.

Study on Cognitive Function Markers

A study highlighted the role of D-amino acids as biomarkers for MCI. This compound was utilized as an internal standard to analyze chiral amino acids. The findings indicated that higher proportions of D-Proline relative to L-Proline could serve as a useful biomarker for MCI diagnosis .

Impact on Gut Microbiota

Research has shown that intestinal microbiota significantly influences the levels of free D-amino acids in the gut. In germ-free mice compared to colonized mice, concentrations of D-alanine were markedly higher in colonized mice, suggesting a role for D-amino acids in gut health and immune response .

Comparative Analysis with Other Alanine Derivatives

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| L-Alanine | Non-deuterated form | Most common form found in proteins |

| D-Alanine | Enantiomer of L-alanine | Less prevalent in nature |

| L-Alanine-2-d | Deuterated at one position | Useful for specific labeling studies |

| L-Alanine-13C | Carbon isotope-labeled | Used for different types of metabolic studies |

| DL-Aspartate | Related amino acid | Different functional group and properties |

| This compound | Fully deuterated form | Enhanced tracing capabilities compared to others |

The complete deuteration at multiple positions allows this compound to provide more comprehensive tracing capabilities compared to other forms of alanine.

Propriétés

IUPAC Name |

2-amino-2,3,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583937 | |

| Record name | (2,3,3,3-~2~H_4_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53795-92-9 | |

| Record name | (2,3,3,3-~2~H_4_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.